molecular formula C20H18ClN3O5S2 B2816088 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 931707-22-1

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No. B2816088
CAS RN: 931707-22-1
M. Wt: 479.95
InChI Key: IBPOZHGAJZFRAU-UHFFFAOYSA-N
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Description

This compound appears to contain several functional groups including a sulfonyl group, a pyrimidinone ring, a sulfanyl group, and an acetamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, sulfanyl, and acetamide groups. For example, the sulfonyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and acetamide groups could impact its solubility and the pyrimidinone ring could influence its stability .

Scientific Research Applications

Structural Insights and Inhibitory Potential

  • Structural Characterization of Dihydropyrimidine Derivatives : A study described the structural characterization of dihydropyrimidine derivatives, revealing their crystallization in centrosymmetric space groups and L-shaped conformation. Molecular docking simulations assessed their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme, suggesting potential applications in designing inhibitors for this critical enzyme in cancer therapy and antimicrobial resistance (L. H. Al-Wahaibi et al., 2021).

  • Antitumor Activity of Thienopyrimidine Derivatives : Another study synthesized novel thienopyrimidine derivatives and evaluated their antitumor activity. The synthesized compounds displayed potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

  • Anticancer Evaluation of Arylsulfonyl-oxazoles : Research into a series of arylsulfonyl-1,3-oxazoles highlighted their synthesis, characterization, and evaluation against cancer cell lines. Certain compounds demonstrated high activity against specific cancer subpanels, showcasing their potential as lead compounds for further anticancer studies (Volodymyr Zyabrev et al., 2022).

Chemical Reactivity and Biological Evaluation

  • Synthesis and Biological Activity of Dihydropyrimidine Derivatives : The chemical reactivity of a particular dihydropyrimidine derivative was explored, leading to the synthesis of various compounds with potential biological activity. This study underscores the versatility of dihydropyrimidine frameworks in generating biologically active compounds (O. Farouk et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-methylbenzoyl chloride with 2-mercapto-N-(4-methylphenyl)acetamide to form the intermediate, which is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride and 2-amino-4,6-dihydroxypyrimidine to yield the final product.", "Starting Materials": [ "4-methylbenzoyl chloride", "2-mercapto-N-(4-methylphenyl)acetamide", "3-chloro-4-methoxybenzenesulfonyl chloride", "2-amino-4,6-dihydroxypyrimidine" ], "Reaction": [ "Step 1: 4-methylbenzoyl chloride is reacted with 2-mercapto-N-(4-methylphenyl)acetamide in the presence of a base such as triethylamine to form the intermediate 2-({4-methylphenyl}thio)-N-(4-methylphenyl)acetamide.", "Step 2: The intermediate from step 1 is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as potassium carbonate to form the intermediate 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylphenyl}thio)-N-(4-methylphenyl)acetamide.", "Step 3: The intermediate from step 2 is then reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as triethylamine to yield the final product, 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide." ] }

CAS RN

931707-22-1

Product Name

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Molecular Formula

C20H18ClN3O5S2

Molecular Weight

479.95

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O5S2/c1-12-3-5-13(6-4-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-7-8-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

IBPOZHGAJZFRAU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

solubility

not available

Origin of Product

United States

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